[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-
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Overview
Description
[1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- is a complex organic compound with a unique structure that includes biphenyl, carboxylic acid, bromobenzoyl, fluorophenyl, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- typically involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and subsequent functionalization with bromobenzoyl, fluorophenyl, and hydroxy groups. Common synthetic routes may involve:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions between phenylboronic acid and halobenzenes.
Introduction of Carboxylic Acid Group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, chromium trioxide, potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings. Its unique structure may impart desirable properties to these materials, such as increased stability or specific reactivity.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-3-carboxylic acid: A simpler analog lacking the additional functional groups.
4’-[[(4-Bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxybiphenyl: A compound with similar functional groups but different substitution patterns.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H21BrFNO4 |
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Molecular Weight |
534.4 g/mol |
IUPAC Name |
5-[4-[[(4-bromobenzoyl)-[(4-fluorophenyl)methyl]amino]methyl]phenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C28H21BrFNO4/c29-23-10-7-21(8-11-23)27(33)31(17-19-3-12-24(30)13-4-19)16-18-1-5-20(6-2-18)22-9-14-26(32)25(15-22)28(34)35/h1-15,32H,16-17H2,(H,34,35) |
InChI Key |
GRLDZHNAUWEKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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